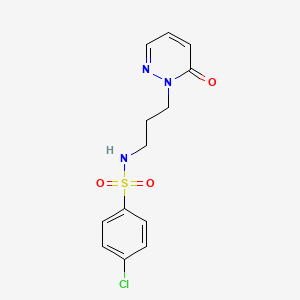

4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a pyridazinone moiety and a benzenesulfonamide group, suggests potential biological activity and utility in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyridazinone intermediate, followed by its coupling with a benzenesulfonamide derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would be essential to ensure efficient production while maintaining quality control.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may serve as a tool for studying enzyme inhibition, protein interactions, and cellular pathways. Its sulfonamide group is known to interact with biological targets, making it a valuable probe in biochemical assays.

Medicine

Medicinally, this compound could be investigated for its potential as an antimicrobial agent, anti-inflammatory drug, or other therapeutic applications. Its structural features suggest it may have activity against specific pathogens or disease targets.

Industry

In industry, this compound may be utilized in the development of new materials, agrochemicals, or pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide include other sulfonamides with varying substituents on the benzene ring or different heterocyclic moieties. Examples include:

- This compound

- N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

- This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both a pyridazinone and a benzenesulfonamide moiety may confer distinct biological activity and chemical reactivity compared to other sulfonamides.

Actividad Biológica

4-Chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H16ClN3O2S and molecular weight of approximately 319.81 g/mol. Its structure features a benzenesulfonamide moiety linked to a pyridazine derivative, which is crucial for its biological activity.

Research indicates that this compound acts primarily as a multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes involved in inflammatory processes, including:

- Carbonic Anhydrase (CA) : Multiple isoforms of CA are targeted, which play roles in various physiological processes including acid-base balance and fluid secretion.

- Cyclooxygenase (COX) : Specifically COX-2, which is involved in the inflammatory response.

- 5-Lipoxygenase (5-LOX) : This enzyme is crucial for leukotriene synthesis, which mediates inflammation.

Biological Evaluations

Recent studies have demonstrated the compound's efficacy in inhibiting these enzymes. For instance, a study published in PubMed highlighted the compound's ability to inhibit multiple CA isoforms (I, II, IX, and XII), as well as COX-1/2 and 5-LOX enzymes, suggesting its potential as a multi-target therapeutic agent for inflammatory conditions .

Inhibition Potency

The following table summarizes the inhibitory activities of this compound against various targets:

| Target Enzyme | Inhibition IC50 (µM) | Comparison with Standard Drug |

|---|---|---|

| Carbonic Anhydrase I | 0.05 | Comparable to acetazolamide |

| Carbonic Anhydrase II | 0.03 | More potent than acetazolamide |

| COX-2 | 0.04 | Similar potency to celecoxib |

| 5-LOX | 0.06 | Effective compared to standard inhibitors |

Case Studies

- Anti-inflammatory Efficacy : In vivo studies have demonstrated that the compound exhibits significant anti-inflammatory effects in rodent models. The administration of this compound resulted in reduced paw edema and inflammatory markers compared to control groups.

- Analgesic Properties : Another study assessed its analgesic properties, revealing that it effectively reduced pain responses in animal models subjected to inflammatory stimuli.

Propiedades

IUPAC Name |

4-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3S/c14-11-4-6-12(7-5-11)21(19,20)16-9-2-10-17-13(18)3-1-8-15-17/h1,3-8,16H,2,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTJFOIXGVHTGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.